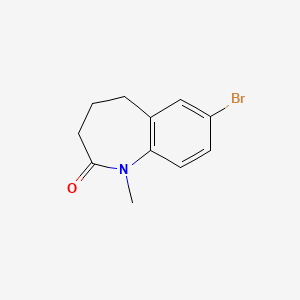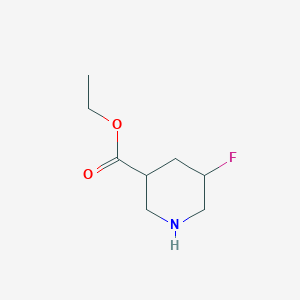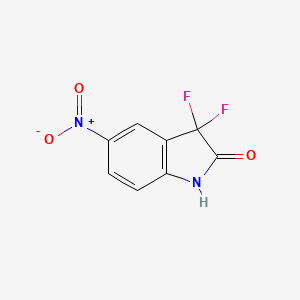![molecular formula C6H10FN B7968479 5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B7968479.png)
5-Fluoro-2-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound with a fluorine atom attached to the azabicyclo[2.2.1]heptane structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptane typically involves the fluorination of a precursor compound. One common method involves the use of 5-hydroxyl group-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester or 5-carbonyl-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester as starting materials. These compounds undergo fluorination to yield 5-fluorine-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester, which is then hydrolyzed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to its binding properties and effects on biological systems.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, leading to various biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-(substituted pyridinyl)-7-deschloroepibatidine Analogues: These compounds share a similar bicyclic structure and fluorine substitution but differ in their specific functional groups and biological activities.
2-Azabicyclo[2.2.1]heptane Derivatives: These compounds have similar core structures but may lack the fluorine atom or have different substituents.
Uniqueness
5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to its specific fluorine substitution, which enhances its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
5-fluoro-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNJXJCKQKODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B7968397.png)













